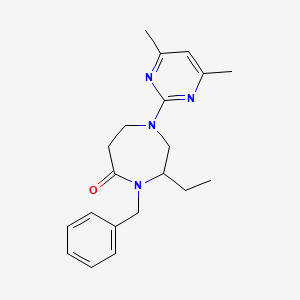
2,3,4,5,6-pentamethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"2,3,4,5,6-pentamethyl-N-(2-pyridinylmethyl)benzenesulfonamide" is a chemical compound with potential applications in various fields. The compound's synthesis and properties have been the subject of research, providing insights into its structural and functional characteristics.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves specific reactions under controlled conditions. For example, Mohamed-Ezzat et al. (2023) synthesized N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide and characterized its structure, demonstrating the complex process of synthesizing such compounds (Mohamed-Ezzat et al., 2023).
Molecular Structure Analysis
The molecular and supramolecular structures of compounds similar to "this compound" have been reported. Jacobs et al. (2013) discussed the structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, highlighting the importance of torsion angles and hydrogen bonding in these molecules (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can lead to various bioactive compounds. Desai et al. (2016) synthesized a series of benzenesulfonamide derivatives, elucidating their structures through spectral analysis, indicating the versatility of such compounds in chemical reactions (Desai et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and bonding interactions, are crucial for understanding their behavior. Balu and Gopalan (2013) investigated the crystal structure of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, revealing significant π–π interactions and hydrogen bonding, which are key aspects of physical properties (Balu & Gopalan, 2013).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Aimene et al. (2019) studied Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm, highlighting the impact of molecular configuration on chemical properties (Aimene et al., 2019).
properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-12(2)14(4)17(15(5)13(11)3)22(20,21)19-10-16-8-6-7-9-18-16/h6-9,19H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNHVOCEZBPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC2=CC=CC=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5299956.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299960.png)
![5-(2-chlorophenyl)-2-(ethylthio)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5299966.png)

![N-{[(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5299983.png)
![5-ethyl-6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5299992.png)



![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5300030.png)
![N-allyl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B5300046.png)
![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)